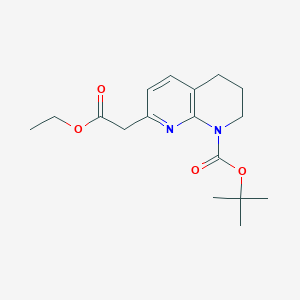

tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

CAS No.: 243641-38-5

Cat. No.: VC8258489

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 243641-38-5 |

|---|---|

| Molecular Formula | C17H24N2O4 |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |

| Standard InChI | InChI=1S/C17H24N2O4/c1-5-22-14(20)11-13-9-8-12-7-6-10-19(15(12)18-13)16(21)23-17(2,3)4/h8-9H,5-7,10-11H2,1-4H3 |

| Standard InChI Key | RXHZJKPLJMBJDI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 |

| Canonical SMILES | CCOC(=O)CC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a 1,8-naphthyridine scaffold, a heterocyclic system containing two nitrogen atoms at positions 1 and 8. The 3,4-dihydro designation indicates partial saturation of the six-membered ring, reducing aromaticity and enhancing reactivity. Key functional groups include:

-

tert-Butyl carbamate (Boc): A protective group for amines, facilitating stability during synthesis.

-

2-Ethoxy-2-oxoethyl: An ester moiety that can undergo hydrolysis or nucleophilic substitution.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.4 g/mol |

| Density | 1.156 ± 0.06 g/cm³ (predicted) |

| Boiling Point | 436.3 ± 45.0 °C (predicted) |

| pKa | 3.33 ± 0.20 (predicted) |

| SMILES | CCOC(=O)CC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 |

The Boc group enhances solubility in organic solvents, while the ester moiety contributes to electrophilic reactivity.

Synthesis and Preparation

The synthesis involves multi-step organic reactions, typically starting with functionalization of the naphthyridine core. A reported method employs lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at 0°C to deprotonate intermediates, followed by alkylation with ethyl bromoacetate to introduce the ethoxy-oxoethyl group.

Key Synthetic Steps :

-

Core Formation: Cyclization of a pyridine derivative to generate the 1,8-naphthyridine skeleton.

-

Boc Protection: Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate.

-

Alkylation: Reaction with ethyl bromoacetate under basic conditions to attach the 2-ethoxy-2-oxoethyl substituent.

The reaction achieves a 100% yield under optimized conditions, highlighting its efficiency for large-scale production .

| Target Class | Mechanism of Action |

|---|---|

| Tyrosine Kinases | Competitive ATP-binding inhibition |

| HDAC Enzymes | Chromatin remodeling and apoptosis induction |

| Bacterial Topoisomerases | DNA replication interference |

The ethoxy-oxoethyl group may serve as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acids .

Chemical Reactivity and Modifications

The compound’s functional groups enable diverse transformations:

-

Boc Deprotection: Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group, exposing a free amine for further coupling.

-

Ester Hydrolysis: Basic or enzymatic conditions convert the ethyl ester to a carboxylic acid, enhancing polarity .

Table 3: Common Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Boc Removal | TFA in dichloromethane | Free amine derivative |

| Ester Saponification | NaOH in ethanol/water | Carboxylic acid analog |

| Nucleophilic Substitution | Alkyl halides, K₂CO₃ | Alkylated derivatives |

These modifications are critical for tuning pharmacokinetic properties in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume